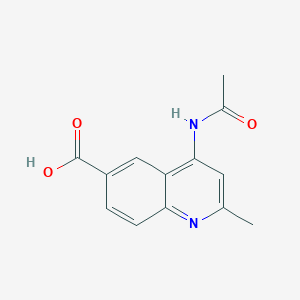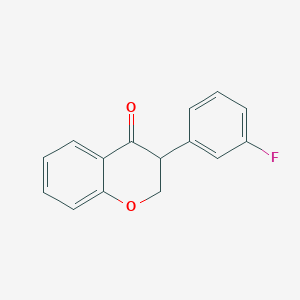
3-(3-Fluorophenyl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry. The structure of this compound consists of a chroman-4-one core with a fluorophenyl group attached at the third position. This compound is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase or bind to receptors involved in inflammatory responses. The exact pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: The parent compound without the fluorophenyl group.
Flavanone: A similar structure with a different substitution pattern.
Isoflavanone: Another related compound with variations in the phenyl group position.
Uniqueness
3-(3-Fluorophenyl)chroman-4-one is unique due to the presence of the fluorophenyl group, which imparts distinct biological activities and chemical properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets .
Propiedades
Fórmula molecular |
C15H11FO2 |
|---|---|
Peso molecular |
242.24 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-5-3-4-10(8-11)13-9-18-14-7-2-1-6-12(14)15(13)17/h1-8,13H,9H2 |
Clave InChI |
RPHVONRCFROPTE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


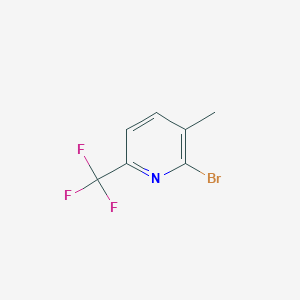
![3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B11872595.png)


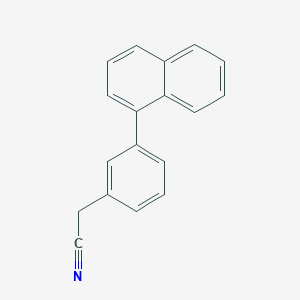
![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)
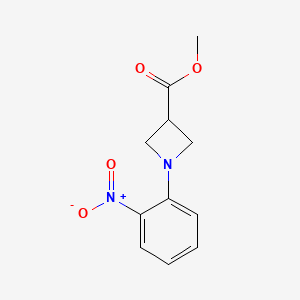





![4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol](/img/structure/B11872675.png)
